molecular formula C5H9NO3 B054443 ethyl (2Z)-2-hydroxyiminopropanoate CAS No. 120586-56-3

ethyl (2Z)-2-hydroxyiminopropanoate

Cat. No.: B054443
CAS No.: 120586-56-3
M. Wt: 131.13 g/mol
InChI Key: BJBDPHKMAMMTFW-XQRVVYSFSA-N
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Description

Ethyl (2Z)-2-hydroxyiminopropanoate is an organic compound with the molecular formula C5H9NO3 It is an ester derivative of oxime, characterized by the presence of a hydroxyimino group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-hydroxyiminopropanoate can be synthesized through the reaction of ethyl 2-propynoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the hydroxylamine hydrochloride acting as the source of the hydroxyimino group. The reaction can be represented as follows:

C2H5CCCO2C2H5+NH2OHHClC2H5C(NOH)CO2C2H5+HCl\text{C}_2\text{H}_5\text{C}\equiv\text{C}\text{CO}_2\text{C}_2\text{H}_5 + \text{NH}_2\text{OH}\cdot\text{HCl} \rightarrow \text{C}_2\text{H}_5\text{C}(\text{NOH})\text{CO}_2\text{C}_2\text{H}_5 + \text{HCl} C2​H5​C≡CCO2​C2​H5​+NH2​OH⋅HCl→C2​H5​C(NOH)CO2​C2​H5​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-hydroxyiminopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-hydroxyiminopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-hydroxyiminopropanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Additionally, the ester group can undergo hydrolysis, releasing the active hydroxyimino moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate

Uniqueness

Ethyl (2Z)-2-hydroxyiminopropanoate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl (2Z)-2-hydroxyiminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBDPHKMAMMTFW-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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